molecular formula C33H34N4O5Si B12380476 SiR-Maleimide

SiR-Maleimide

Cat. No.: B12380476
M. Wt: 594.7 g/mol
InChI Key: UVJZOXNHXZIPTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

SiR-Maleimide is synthesized by reacting silicon rhodamine with maleimide. The reaction typically involves the use of anhydrous dimethyl sulfoxide as a solvent. The reaction conditions require maintaining the temperature below -20°C to ensure the stability of the compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to ensure high yield and purity of the final product. The compound is stored below -20°C to maintain its stability over several months .

Chemical Reactions Analysis

Types of Reactions

This reaction is a type of “click chemistry” reaction, which is highly efficient and selective .

Common Reagents and Conditions

The reaction between SiR-Maleimide and thiols is typically carried out in polar solvents such as water, dimethyl sulfoxide, or N,N’-dimethylformamide. The reaction proceeds without a catalyst in these solvents due to the formation of the thiolate ion, which is the active species for the reaction .

Major Products

The major product formed from the reaction of this compound with thiols is a thiosuccinimide product. This product is stable under physiological conditions and is widely used in bioconjugation techniques .

Mechanism of Action

The mechanism of action of SiR-Maleimide involves its reaction with thiol groups present in proteins, peptides, and other biomolecules. The thiol-maleimide reaction forms a stable thioether linkage, which allows for the covalent attachment of this compound to the target molecule. This covalent conjugation enables the tracking and visualization of the target molecule in various biological and chemical processes .

Comparison with Similar Compounds

SiR-Maleimide is unique due to its far-red absorption and emission wavelengths, high photostability, and compatibility with super-resolution microscopy techniques. Similar compounds include:

This compound stands out due to its unique combination of properties, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C33H34N4O5Si

Molecular Weight

594.7 g/mol

IUPAC Name

3',7'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide

InChI

InChI=1S/C33H34N4O5Si/c1-35(2)21-8-11-24-27(18-21)43(5,6)28-19-22(36(3)4)9-12-25(28)33(24)26-17-20(7-10-23(26)32(41)42-33)31(40)34-15-16-37-29(38)13-14-30(37)39/h7-14,17-19H,15-16H2,1-6H3,(H,34,40)

InChI Key

UVJZOXNHXZIPTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCN6C(=O)C=CC6=O)C(=O)O3

Origin of Product

United States

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